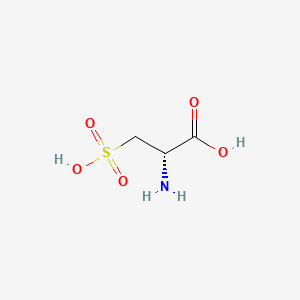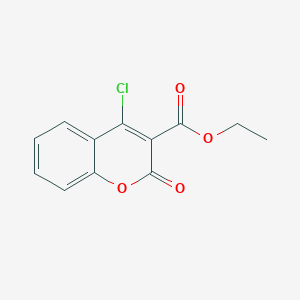
D-Cysteic acid
説明
D-Cysteic acid is an amino acid with the molecular formula C3H7NO5S . It is generated by the oxidation of cysteine, where a thiol group is fully oxidized to a sulfonic acid/sulfonate group .
Synthesis Analysis
D-Cysteic acid can be synthesized from cysteine through various methods. One such method involves the use of a High Resolution Accurate Mass LC/MS approach for quantitation and profiling of small molecule metabolites in complex biological samples . Another method involves the use of purified D-cysteine standards dissolved in reaction buffer .Molecular Structure Analysis
The molecular structure of D-Cysteic acid consists of a carboxyl group (-COOH), an amino group (-NH2), and a sulfonic acid group (-SO3H) attached to a two-carbon aliphatic chain . The average mass is 169.156 Da and the monoisotopic mass is 169.004486 Da .Chemical Reactions Analysis
D-Cysteic acid can undergo various chemical reactions. For instance, it can react with oxidizing agents like HCOOOH, performic acid, to form cysteic acid . It can also react with 5,5-Dithiobis (2-nitrobenzoic acid) (DTNB or Ellman’s reagent) in a RSH displacement reaction .Physical And Chemical Properties Analysis
D-Cysteic acid is a small molecule with a molecular weight of 169.156 Da . It has a complex structure with a carboxyl group, an amino group, and a sulfonic acid group .科学的研究の応用
Maillard Aromas
Research by Tai and Ho (1997) explored the influence of cysteine oxidation, including cysteic acid, on the formation of Maillard aromas. They found that the reaction of cysteic acid with d-glucose at high temperatures produced smoky, nutty, and yeasty aromas, differing significantly from the sulfur-containing compounds produced by reduced cysteine. This highlights cysteic acid's role in flavor and aroma formation in food chemistry (Tai & Ho, 1997).
Electrochemical Sensing
Liu, Wang, and Wang (2013) developed a composite film of cysteic acid and reduced graphene oxide for the electrochemical detection of trace silver ions in water. This demonstrates the potential of cysteic acid in environmental monitoring and pollution control (Liu, Wang, & Wang, 2013).
Pharmaceutical Analysis
Zhang et al. (2013) employed a cysteic acid modified electrode for the simultaneous determination of ofloxacin and gatifloxacin, highlighting its application in pharmaceutical analysis. The method showed increased sensitivity and was successfully applied to real samples, demonstrating cysteic acid's utility in drug monitoring (Zhang et al., 2013).
Safety and Hazards
D-Cysteic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling D-Cysteic acid .
特性
IUPAC Name |
(2S)-2-amino-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYSCVBGLVSOL-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189044 | |
| Record name | Cysteic acid, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35554-98-4 | |
| Record name | Cysteic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteic acid, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYSTEIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB11Z1XEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dichloro-N-[[(3,5-dichloropyridin-4-yl)amino]carbamoyl]pyridine-4-carboxamide](/img/structure/B1621298.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1621301.png)



![3-[2-(4-Methylphenyl)acetyl]benzonitrile](/img/structure/B1621308.png)
![3-[2-(3-Chlorophenyl)acetyl]benzonitrile](/img/structure/B1621309.png)

![1-[(5-Bromopentyl)oxy]-4-chlorobenzene](/img/structure/B1621311.png)


![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)
